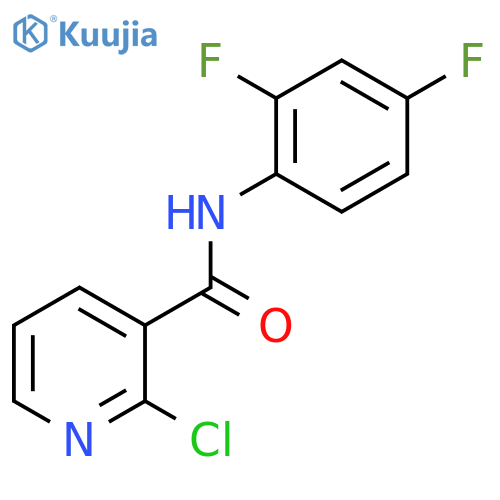Cas no 83164-90-3 (2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide)

83164-90-3 structure
商品名:2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
- 2-Chloro-N-(2,4-difluorophenyl)nicotinamide
- 3-pyridinecarboxamide, 2-chloro-N-(2,4-difluorophenyl)-
- 2-ethylhexanoic acid,nickel,2,2,2-trifluoroacetic acid
- Oprea1_467838
- SR-01000412523-1
- VXHSATAEEHCPFE-UHFFFAOYSA-N
- SR-01000412523
- CS-0359177
- DTXSID801004710
- 83164-90-3
- 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboximidic acid
- Oprea1_164736
- STK412351
- SCHEMBL4493780
- AK-968/11368544
- AKOS000158287
- 7B-091
- 84434-84-4
- MFCD01327751
-
- インチ: InChI=1S/C12H7ClF2N2O/c13-11-8(2-1-5-16-11)12(18)17-10-4-3-7(14)6-9(10)15/h1-6H,(H,17,18)
- InChIKey: VXHSATAEEHCPFE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
計算された属性
- せいみつぶんしりょう: 268.0214969g/mol
- どういたいしつりょう: 268.0214969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 42Ų
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429847-1g |
2-Chloro-N-(2,4-difluorophenyl)nicotinamide |
83164-90-3 | 90% | 1g |
¥2881.00 | 2024-07-28 |
2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 関連文献
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
83164-90-3 (2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:83164-90-3)2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

清らかである:99%
はかる:1g
価格 ($):315